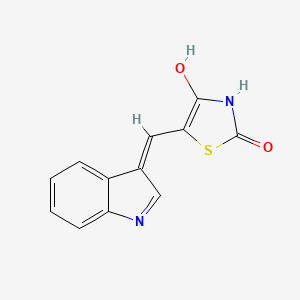

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” involves a click chemistry reaction . The reaction involves the use of 1H-indole-3-carbaldehyde and propargyl bromide in the presence of K2CO3 in dry DMF under reflux for 2 hours . This leads to the formation of an intermediate compound, which is then subjected to a cycloaddition with 1-azido-2-methyl-3-nitrobenzene under click chemistry reaction conditions .Physical And Chemical Properties Analysis

“this compound” is a crystalline compound with a melting point of 271.4 °C . Thermogravimetry shows that the substance is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Scientific Research Applications

Anticancer Activity

- Cancer Inhibitory Activity: Synthesized derivatives of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione showed notable anticancer activity against various cancer cells, including A549, HCT116, and PC-9 cell lines. Some compounds exhibited comparable activity to the known anticancer drug 5-Fluorouracil (5-FU) in these cancer cell lines (Li Zi-cheng, 2013).

- Radiosensitizing Agents: Certain derivatives were identified as potent radiosensitizing agents, particularly against the HT-29 cell line, indicating potential use in radiotherapy enhancement (Y. Reddy et al., 2010).

- Anticancer Agents: Novel N-benzyl aplysinopsin analogs of this compound were synthesized and exhibited significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as antitumor agents (Narsimha R Penthala et al., 2011).

Antimicrobial Activity

- Antibacterial and Antifungal Agents: Derivatives were found to have high activity against Gram-positive and Gram-negative bacteria and some fungal species, indicating their potential as antimicrobial agents (L. Kamala et al., 2017).

Other Biological Activities

- Antihyperglycemic Agents: Certain derivatives were investigated as potential antihyperglycemic agents, showing the versatility of the compound in therapeutic applications (S. Riyaz et al., 2011).

Mechanisms of Action and Potential Development

- Synthetic Approaches and Mechanisms: Studies have focused on the synthesis and evaluation of the molecular mechanisms behind the anticancer potential of thiazolidine-2,4-dione derivatives. Such research is crucial for the development of new drugs based on this compound (H. Kumar et al., 2019).

properties

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJSNHOKJLPCW-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)S3)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)

![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)